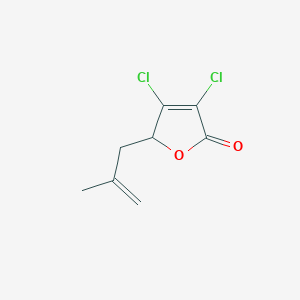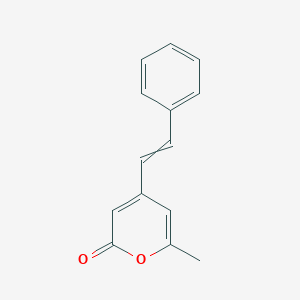![molecular formula C30H16F2O2 B12576888 Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- CAS No. 194936-19-1](/img/structure/B12576888.png)
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- is a chemical compound with the molecular formula C30H16F2O2 and a molecular weight of 446.444 g/mol . This compound is known for its unique structure, which includes two 4-fluorophenyl groups attached to an ethynylphenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
作用機序
The mechanism of action of ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethanedione, bis[4-[(4-fluorophenyl)oxoacetyl]phenyl]-: This compound has a similar structure but with oxoacetyl groups instead of ethynyl groups.
Uniqueness
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
194936-19-1 |
|---|---|
分子式 |
C30H16F2O2 |
分子量 |
446.4 g/mol |
IUPAC名 |
1,2-bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C30H16F2O2/c31-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29(33)30(34)26-15-7-22(8-16-26)2-4-24-11-19-28(32)20-12-24/h5-20H |
InChIキー |
YRMRMRMSNRNNNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)

![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)

